5-(chlorosulfonyl)pyridine-2-carboxylic acid
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Overview
Description
5-(Chlorosulfonyl)pyridine-2-carboxylic acid is an organic compound belonging to the class of pyridines. It is characterized by the presence of a sulfonyl chloride group and a carboxylic acid group attached to a pyridine ring. This compound is a white to off-white powder with the chemical formula C6H4ClNO4S and a molecular weight of 221.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)pyridine-2-carboxylic acid can be achieved through several methods. The most common method involves the reaction of 2-chloronicotinic acid with chlorosulfonic acid in the presence of anhydrous aluminum chloride. This reaction yields this compound as a white powder with a yield of approximately 73%. The reaction conditions typically involve heating the mixture to reflux for several hours, followed by cooling and precipitation of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonic acids or other reduced derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Derivatives: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from reduction or oxidation reactions.
Scientific Research Applications
5-(Chlorosulfonyl)pyridine-2-carboxylic acid has various applications in scientific research and industry, including:
Chemistry: Used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in the synthesis of new drugs with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(chlorosulfonyl)pyridine-2-carboxylic acid involves its high reactivity due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the type of derivative formed. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: A precursor in the synthesis of 5-(chlorosulfonyl)pyridine-2-carboxylic acid.
Pyridine-2-carboxylic Acid: Another pyridine derivative with similar structural features but lacking the sulfonyl chloride group.
Sulfonyl Chloride Derivatives: Compounds with similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness
This compound is unique due to the combination of the sulfonyl chloride group and the carboxylic acid group attached to the pyridine ring. This combination imparts high reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1146297-84-8 |
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Molecular Formula |
C6H4ClNO4S |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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